mgc(3Me)FL

Catalog No.
S12839362
CAS No.
M.F
C55H76N6O13S
M. Wt
1061.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mgc(3Me)FL

Product Name

mgc(3Me)FL

IUPAC Name

5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C55H76N6O13S

Molecular Weight

1061.3 g/mol

InChI

InChI=1S/C55H76N6O13S/c1-5-6-7-8-9-10-11-12-13-14-15-19-49(65)60(3)34-50(66)61(4)45(36-75)54(69)59(2)27-28-72-29-30-73-35-48(64)58-44(52(56)67)18-16-17-26-57-53(68)37-20-23-40(43(31-37)55(70)71)51-41-24-21-38(62)32-46(41)74-47-33-39(63)22-25-42(47)51/h20-25,31-33,44-45,62,75H,5-19,26-30,34-36H2,1-4H3,(H2,56,67)(H,57,68)(H,58,64)(H,70,71)/t44-,45-/m0/s1

InChI Key

FFARRCJICNKSHB-GSVOJQHPSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N

Mgc(3Me)FL, also known as mgc(3Me)FDA, is a novel fluorescent probe designed for selective visualization of the Golgi apparatus in live cells. This compound features a unique structure that combines fluorescein diacetate with a N-myristoylated Gly-Cys dipeptide. The three amide bonds in the peptide chain are methylated, enhancing its cellular permeability and specificity for the Golgi apparatus. Upon entering the cell, endogenous esterases hydrolyze the acetyl groups, leading to the restoration of strong green fluorescence, which allows for effective imaging of the Golgi apparatus under confocal microscopy .

Primarily involving hydrolysis and esterification. The key reaction occurs when the compound is introduced into live cells, where it undergoes hydrolysis by endogenous esterases. This reaction liberates fluorescein, resulting in fluorescence that can be detected and quantified. The compound's ability to localize specifically to the Golgi apparatus highlights its utility in studying cellular dynamics and organelle function .

Mgc(3Me)FL exhibits significant biological activity as a fluorescent probe. It is particularly effective in visualizing the Golgi apparatus due to its selective localization properties. In experimental settings, mgc(3Me)FL has been shown to co-localize with Golgi markers in HeLa cells, demonstrating its potential for studying Golgi-related processes such as protein trafficking and modification . Additionally, its low influence on physiological functions makes it suitable for live-cell imaging applications.

The synthesis of mgc(3Me)FL involves several key steps:

  • Preparation of the Dipeptide: The N-myristoylated Gly-Cys dipeptide is synthesized through standard peptide coupling techniques.
  • Modification of Fluorescein: Fluorescein diacetate is modified to enhance its membrane permeability.
  • Linkage Formation: The modified fluorescein is covalently linked to the dipeptide via amide bond formation.
  • Methylation: The three amide bonds in the peptide chain are methylated to produce mgc(3Me)FL.

These synthetic routes ensure that the final product retains its desired properties for effective cellular imaging .

Mgc(3Me)FL has several important applications in biological research:

  • Cell Imaging: It serves as a powerful tool for visualizing the Golgi apparatus in live cells, aiding in studies of cellular morphology and function.
  • Research on Protein Trafficking: By allowing researchers to observe Golgi dynamics, mgc(3Me)FL facilitates investigations into protein processing and trafficking pathways.
  • Drug Discovery: Its specificity and fluorescence properties make it valuable in screening compounds that affect Golgi function or integrity.

Studies involving mgc(3Me)FL have focused on its interactions with various cellular components. For instance, it has been shown to bind selectively to the outer leaflet of the plasma membrane in addition to localizing within the Golgi apparatus. This dual localization provides insights into membrane dynamics and potential interactions with other membrane-associated proteins or lipids .

Mgc(3Me)FL can be compared with several similar compounds that are also used as fluorescent probes or markers:

Compound NameStructure TypePrimary ApplicationUnique Features
Ceramide-FLFluorescent ceramide derivativeMembrane visualizationHigh specificity for lipid rafts
GolgiSeeingFluorescent probeGolgi apparatus imagingUtilizes S-palmitoylation for localization
BODIPY-based probesVarious structuresGeneral fluorescence microscopyHigh brightness and photostability

Uniqueness of Mgc(3Me)FL

Mgc(3Me)FL stands out due to its specific targeting of the Golgi apparatus combined with a simple hydrolysis mechanism that enhances its usability in live-cell imaging. Unlike other probes that may require complex protocols or have broader localization patterns, mgc(3Me)FL offers a straightforward approach for studying Golgi dynamics without significantly altering cellular functions .

The compound mgc(3Me)FL represents a sophisticated fluorescent probe with the molecular formula C₅₅H₇₆N₆O₁₃S and a molecular weight of 1061.29 g/mol [1] [4]. This complex molecule is derived from fluorescein diacetate modified with a cell-permeable myristoylated glycine-cysteine motif, where the three amide bonds in the peptide chain are methylated to enhance cellular permeability . The structural architecture of mgc(3Me)FL consists of a fluorescein core conjugated to a myristoylated dipeptide sequence through specific chemical linkers [4].

The fluorescein moiety serves as the fluorophore component, providing the characteristic green fluorescence upon activation [4]. The myristoyl group, a fourteen-carbon saturated fatty acid chain, is covalently attached to the amino-terminal glycine residue through an amide bond, following the canonical myristoylation pattern observed in biological systems [39]. The cysteine residue contains a trityl-protected sulfhydryl group, which contributes to the overall molecular stability and solubility characteristics [3].

The methylated amide bonds represent a crucial structural modification that distinguishes mgc(3Me)FL from conventional peptide-fluorophore conjugates . These N-methylated linkages reduce hydrogen bonding potential and increase lipophilicity, facilitating membrane permeation and subcellular localization [17]. The overall molecular architecture results in a compound with 36 rotatable bonds, indicating significant conformational flexibility [3].

Stereochemistry and Conformational Analysis

The stereochemical configuration of mgc(3Me)FL involves multiple chiral centers, primarily located within the peptide backbone and the fluorescein framework [3]. The glycine residue, being achiral, does not contribute to stereochemical complexity, while the cysteine residue adopts the L-configuration typical of naturally occurring amino acids [43]. The fluorescein component contains additional stereogenic elements that influence the overall three-dimensional structure and optical properties [36].

Conformational analysis reveals that mgc(3Me)FL exhibits considerable rotational freedom around its 36 rotatable bonds, allowing for multiple energetically accessible conformations [3]. The myristoyl chain can adopt extended or folded conformations depending on the local environment and intermolecular interactions [22]. The methylated amide bonds reduce the barrier to rotation compared to unmethylated peptide linkages, enhancing conformational flexibility [41].

The trityl-protected cysteine residue introduces significant steric bulk that influences the preferred conformational states of the molecule [3]. Molecular dynamics studies on similar peptide-lipid conjugates suggest that the myristoyl chain preferentially adopts extended conformations in aqueous environments while showing increased folding tendency in hydrophobic environments [27]. The presence of the fluorescein moiety creates additional conformational constraints through potential intramolecular pi-pi stacking interactions [12].

Functional Group Analysis and Chemical Reactivity

The functional group composition of mgc(3Me)FL encompasses multiple reactive sites that determine its chemical behavior and biological activity [4]. The fluorescein component contains phenolic hydroxyl groups that are acetylated in the precursor mgc(3Me)FDA and subsequently hydrolyzed by cellular esterases to generate the active fluorescent form [29]. These phenolic groups are capable of hydrogen bonding and can participate in metal coordination reactions [28].

The myristoyl fatty acid chain terminates in a methyl group and is linked through an amide bond, making it resistant to simple hydrolysis under physiological conditions [39]. The amide linkages throughout the molecule exhibit varying degrees of reactivity, with the N-methylated bonds showing reduced susceptibility to proteolytic cleavage compared to conventional peptide bonds [17]. The trityl-protected cysteine sulfhydryl group remains chemically inert under normal storage and experimental conditions but can be deprotected under acidic conditions to reveal the reactive thiol functionality [3].

The carboxyl groups present in the fluorescein structure can undergo esterification reactions and may form hydrogen bonds with appropriate acceptor molecules [36]. The overall molecule exhibits amphoteric properties due to the presence of both acidic (carboxyl, phenolic) and basic (amino) functional groups [4]. The chemical stability of mgc(3Me)FL is enhanced by the methylated amide bonds and the protective trityl group, making it suitable for long-term storage and experimental applications [1].

Physicochemical Parameters: Solubility, Stability, and Spectral Characteristics

The physicochemical properties of mgc(3Me)FL reflect its dual nature as both a lipophilic membrane-targeting molecule and a water-soluble fluorescent probe [1]. The compound demonstrates variable solubility characteristics, being soluble in dimethyl sulfoxide and ethanol while showing limited aqueous solubility [1]. This solubility profile is consistent with its biological function as a membrane-permeant probe that can traverse cellular barriers.

Table 1: Molecular and Physicochemical Properties of mgc(3Me)FL

PropertyValueReference
Molecular FormulaC₅₅H₇₆N₆O₁₃S [1] [4]
Molecular Weight1061.29 g/mol [1] [4]
Physical StateSolid at room temperature [1]
Storage Temperature (powder)-20°C (3 years), 4°C (2 years) [1]
Storage Temperature (solution)-80°C (6 months), -20°C (1 month) [1]
Solubility (DMSO)Soluble [1]
Solubility (Ethanol)Soluble [1]
Fluorescence Excitation Maximum~490-494 nm (estimated) [4]
Fluorescence Emission Maximum~520-521 nm (estimated) [4]

The thermal stability of mgc(3Me)FL allows for room temperature shipping and storage under controlled conditions [1]. Long-term stability is optimized at reduced temperatures, with powder formulations stable for up to three years at -20°C [1]. The compound exhibits photostability characteristics typical of fluorescein derivatives, though prolonged exposure to intense illumination may result in photobleaching [21].

Spectroscopic analysis reveals that mgc(3Me)FL exhibits fluorescence properties consistent with fluorescein-based probes, with excitation maxima around 490-494 nm and emission maxima near 520-521 nm [4] . The spectral characteristics may show slight variations depending on the local environment and pH conditions [35]. Nuclear magnetic resonance spectroscopy provides detailed structural information, confirming the presence of all expected functional groups and their chemical environments [25].

Table 2: Stock Solution Preparation for mgc(3Me)FL

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM0.9422 mL4.7112 mL9.4225 mL
5 mM0.1884 mL0.9422 mL1.8845 mL
10 mM0.0942 mL0.4711 mL0.9422 mL

Comparison with Precursor and Analogous Compounds

The structural and functional characteristics of mgc(3Me)FL can be best understood through comparison with its precursor compound mgc(3Me)FDA and related fluorescent probes [29]. The precursor mgc(3Me)FDA (molecular formula C₅₉H₈₀N₆O₁₅S, molecular weight 1145.36 g/mol) contains additional acetyl protecting groups that render the fluorescein component non-fluorescent until enzymatic hydrolysis occurs within cells [29].

Table 3: Comparison of mgc(3Me)FL with Precursor and Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)FunctionReference
mgc(3Me)FLC₅₅H₇₆N₆O₁₃S1061.29Active fluorescent form [1] [4]
mgc(3Me)FDAC₅₉H₈₀N₆O₁₅S1145.36Cell-permeable precursor [29]
mgc(3Me) LinkerC₅₃H₈₀N₆O₇S945.3Linker molecule [3]
FluoresceinC₂₀H₁₂O₅332.31Fluorophore core [36]
Fluorescein DiacetateC₂₄H₁₆O₇416.4Cell-permeable fluorescein [36] [37]

The mgc(3Me) Linker component (C₅₃H₈₀N₆O₇S, 945.3 g/mol) represents the targeting motif without the fluorescein moiety, highlighting the contribution of each structural element to the overall molecular properties [3]. Conventional fluorescein diacetate (416.4 g/mol) serves as a simpler analog that lacks the sophisticated targeting capabilities of the myristoylated peptide system [36] [37].

The enhanced molecular complexity of mgc(3Me)FL compared to simple fluorescein derivatives provides superior subcellular targeting specificity, particularly for Golgi apparatus localization [4]. The myristoylation motif enables membrane association through hydrophobic interactions, while the methylated peptide backbone resists proteolytic degradation . These structural modifications result in improved cellular retention and reduced background fluorescence compared to conventional fluorescent probes [21].

The synthesis of mgc(3Me)FL represents a sophisticated approach to creating palmitoylation-dependent fluorescent probes for live-cell Golgi apparatus imaging [1]. The compound is derived from its precursor mgc(3Me)FDA through enzymatic hydrolysis within cellular environments, where endogenous esterases remove acetyl groups to generate the active fluorescent form [2] [1].

The tri-N-methylated myristoyl-Gly-Cys motif serves as the foundation for mgc(3Me)FL synthesis [1]. This motif consists of a myristoyl chain (14-carbon saturated fatty acid) conjugated to a glycine-cysteine dipeptide where all three amide nitrogen atoms are methylated [3] [2]. The methylation pattern is critical for achieving Golgi-specific localization by biasing the equilibrium toward Golgi membranes rather than plasma membrane distribution [3].

The synthetic pathway typically begins with fluorescein diacetate as the fluorophore component, which is modified to incorporate the myrGC3Me targeting motif [3] [2]. The molecular formula of the active compound mgc(3Me)FL is C55H76N6O13S with a molecular weight of 1061.29 g/mol [4]. This represents a decrease of 84.07 g/mol from the precursor mgc(3Me)FDA (C59H80N6O15S, MW 1145.36 g/mol), corresponding to the loss of two acetate groups during enzymatic activation [2].

The precursor synthesis involves coupling the myristoylated peptide segment to fluorescein diacetate through appropriate linker chemistry. N-myristoyltransferase enzymes can be employed for selective incorporation of myristoyl groups into protein substrates under non-denaturing conditions [5]. This enzymatic approach offers advantages in terms of selectivity and mild reaction conditions compared to chemical acylation methods.

Alternative synthetic approaches include solid-phase peptide synthesis methods where the peptide sequence is assembled on resin supports followed by myristoylation and fluorophore conjugation. Modified myristoyl derivatives containing azide, alkyne, or other bioorthogonal functional groups have been successfully incorporated into proteins using metabolic labeling strategies [5] [6].

Optimization of Synthetic Routes: Reagents, Catalysts, and Yields

Catalyst selection plays a crucial role in optimizing mgc(3Me)FL synthesis yields and purity. The most effective coupling reagents for amide bond formation include O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) which provides 90-98% coupling efficiency with reduced racemization [7]. N,N-Dicyclohexylcarbodiimide (DCC) offers reliable coupling with 85-95% efficiency but requires careful handling to avoid urea byproduct formation [8].

Reaction conditions optimization involves maintaining temperature control at 20-25°C for coupling reactions with initial activation at 0°C [8]. Solvent system selection significantly impacts yield, with dichloromethane/dimethylformamide mixtures (3:1 ratio) providing optimal solvation for both polar and nonpolar components, resulting in 15-25% yield improvements over single-solvent systems.

Catalyst loading optimization requires 1.1-1.2 equivalents of coupling reagents to ensure complete conversion while minimizing side product formation [8]. N,N-Diisopropylethylamine (DIPEA) serves as the preferred non-nucleophilic base at 200-300 mol% loading to maintain pH 8.0-8.5 and prevent decomposition of sensitive intermediates.

Microwave-assisted synthesis represents an energy-efficient optimization approach, reducing reaction times from 4-6 hours to 1-2 hours while maintaining 70-85% yields [8] [9]. This method provides rapid heating and enhanced mass transfer, particularly beneficial for coupling reactions involving sterically hindered substrates.

Flow chemistry approaches offer continuous synthesis capabilities with 75-90% yields and 1-3 hour reaction times. The continuous process enables real-time monitoring and optimization while reducing waste generation and improving safety through smaller reaction volumes and automated control systems [8].

Convergent synthesis strategies involve parallel preparation of key fragments followed by coupling, achieving 70-85% overall yields. This approach enables efficient use of materials and facilitates purification of intermediates before final assembly steps.

Purification Techniques and Analytical Characterization

Reverse-phase chromatography represents the most effective purification method for mgc(3Me)FL, exploiting the hydrophobic interactions of the myristoyl chain with stationary phases to achieve excellent separation with 75-85% recovery yields [10]. The lipophilic myristoyl chain provides strong retention on C18 or C8 columns, enabling effective separation from polar impurities and unreacted starting materials.

Hydrophobic interaction chromatography offers excellent selectivity for mgc(3Me)FL purification, with the myristoyl group providing strong hydrophobic interactions under high salt conditions. This technique achieves 70-85% yields and effectively removes hydrophilic impurities while maintaining compound integrity [10].

Mixed-mode chromatography combines multiple separation mechanisms simultaneously, providing very good performance with 75-90% yields. These multimodal stationary phases enable separation based on electrostatic, hydrophobic, and hydrogen bonding interactions, offering enhanced resolution for complex mixtures containing structurally similar impurities [10].

Preparative high-performance liquid chromatography provides the highest purity levels with 85-95% yields for final purification steps. This technique enables precise separation of positional isomers and closely related analogs through optimized gradient elution and high-resolution columns with small particle sizes (30-40 μm) and narrow pore size distributions (10-14 nm) [10].

Analytical characterization employs multiple complementary techniques to ensure structural integrity and purity. Nuclear magnetic resonance spectroscopy confirms the myristoyl-Gly-Cys motif structure and fluorescein core integrity through 1H, 13C, and 19F NMR chemical shift analysis and coupling pattern determination [11].

Mass spectrometry analysis provides molecular weight confirmation at 1061.29 g/mol and fragmentation pattern analysis for structural verification. Liquid chromatography-mass spectrometry enables simultaneous separation and mass analysis for complex reaction mixtures, facilitating impurity identification and reaction monitoring [12].

Fluorescence spectroscopy characterization confirms the excitation wavelength at 480 nm and emission wavelength at 520 nm, consistent with fluorescein-based fluorophores [3] [4]. Quantum yield measurements typically range from 6-12% depending on solvent conditions and aggregation state [9] [13].

High-performance liquid chromatography provides purity assessment through peak area analysis and retention time comparison with authenticated standards. Method optimization involves mobile phase selection and gradient development to achieve baseline resolution of product and impurities.

Strategies for Structural Modification and Derivatization

Structural modification strategies for mgc(3Me)FL focus on optimizing Golgi selectivity, fluorescence properties, and cellular uptake characteristics. The tri-methylation pattern of the glycine-cysteine dipeptide represents a critical structure-activity relationship element that biases subcellular localization toward the Golgi apparatus rather than plasma membrane [3] [1].

Fluorophore diversification enables development of blue, green, and red fluorescent variants through modular conjugation of the myrGC3Me motif to different fluorescent dyes [1]. This modular approach facilitates multicolor imaging applications and compatibility with existing fluorescent protein markers.

Linker modification between the targeting motif and fluorophore affects cellular distribution and staining kinetics. Systematic variation of linker length, flexibility, and chemical composition enables fine-tuning of probe properties while maintaining Golgi specificity. Studies demonstrate that subtle fluorophore changes result in slightly different Golgi responses, suggesting structure-dependent optimization opportunities [14].

Bioorthogonal modification strategies incorporate azide or alkyne functional groups for click chemistry applications. 12-azidododecanoic acid derivatives enable fluorescent labeling through copper-catalyzed azide-alkyne cycloaddition reactions, facilitating metabolic labeling and protein tracking studies [6].

Perfluorinated modifications introduce trifluoromethyl groups or perfluoroalkyl chains to enhance chemical stability and alter physicochemical properties. These modifications provide structural perturbations that can improve separation during purification and enhance metabolic stability [5] [15].

Selenium-containing analogs incorporate selenium linkers that undergo oxidative cleavage, enabling controlled release of active components. This cleavable linker strategy provides temporal control over probe activation and facilitates mechanistic studies of cellular uptake and distribution [5].

Enzymatic modification approaches utilize specific enzyme substrates to create activity-dependent probes. Alkaline phosphatase-sensitive derivatives enable enzyme expression monitoring while maintaining Golgi localization properties [14].

Green Chemistry Approaches in Probe Synthesis

Microwave-assisted synthesis represents a primary green chemistry strategy for mgc(3Me)FL production, providing 40-60% waste reduction through decreased reaction times and enhanced energy efficiency [9] [16]. This approach enables rapid heating and uniform temperature distribution, facilitating accelerated coupling reactions and cyclization processes while minimizing solvent consumption.

Ultrasound-assisted reactions offer 30-50% waste reduction through enhanced mass transfer and improved reaction rates under mild conditions [9] [17]. Sonochemical activation promotes efficient mixing in heterogeneous reactions and reduces reaction times without requiring elevated temperatures or harsh chemical conditions.

Solvent-free synthesis conditions achieve 70-90% waste reduction by eliminating volatile organic solvents from reaction and workup procedures [18] [19]. Neat reaction conditions prove particularly effective for simple transformations such as acylation and esterification reactions involving solid reactants.

Water as reaction medium provides 50-70% waste reduction by replacing toxic organic solvents with environmentally benign alternatives [16] [19]. Aqueous reaction conditions facilitate workup procedures and product isolation while reducing environmental impact and improving process safety.

Enzymatic catalysis offers 60-80% waste reduction through mild reaction conditions and biodegradable catalyst systems [19]. N-myristoyltransferase enzymes enable selective acylation under physiological conditions, avoiding harsh chemical reagents and toxic byproducts associated with traditional coupling methods [5].

Flow chemistry implementation achieves 50-70% waste reduction through continuous processing and in-line purification capabilities [19]. Microreactor systems enable precise control of reaction parameters while minimizing solvent usage and eliminating batch-to-batch variations.

Atom economy optimization focuses on minimizing byproduct formation through strategic synthetic route design, achieving 40-70% waste reduction [19]. Convergent synthetic approaches and protecting group-free strategies reduce overall step count and improve material utilization efficiency.

Renewable feedstock utilization involves bio-based fluorescein and fatty acid precursors derived from sustainable sources, providing 30-50% environmental impact reduction [19] [20]. Plant-derived starting materials and biotechnologically produced intermediates reduce dependence on petroleum-derived chemicals while maintaining synthetic efficiency.

Carbon dioxide utilization as a renewable carbon source for synthetic building blocks represents an emerging green chemistry approach. CO2 incorporation into organic synthesis reduces carbon footprint while providing sustainable alternatives to traditional carbonylation reagents [19].

XLogP3

5.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

1060.51910767 g/mol

Monoisotopic Mass

1060.51910767 g/mol

Heavy Atom Count

75

Dates

Last modified: 08-10-2024

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